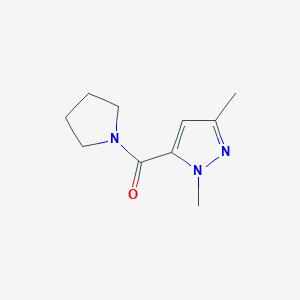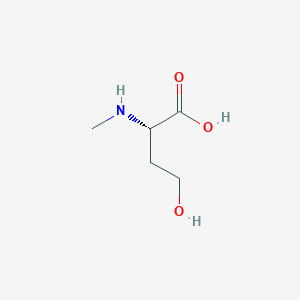![molecular formula C18H13N3O3 B1661234 Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- CAS No. 88783-75-9](/img/structure/B1661234.png)
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-
説明
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, also known as NPPB, is a chemical compound that has been used in scientific research for several years. It is a potent inhibitor of chloride channels and has been found to have many applications in various fields of study.
作用機序
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- inhibits chloride channels by binding to a specific site on the channel protein. It blocks the movement of chloride ions through the channel, thereby reducing the chloride conductance. Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been found to be a non-specific inhibitor of chloride channels, and its mechanism of action is not fully understood.
Biochemical and Physiological Effects:
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been found to have several biochemical and physiological effects. It has been shown to reduce the secretion of mucus in the airways of patients with cystic fibrosis. It has also been found to reduce the swelling of muscle fibers in patients with muscular dystrophy. Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been shown to reduce blood pressure in animal models of hypertension. It has also been found to inhibit cell migration and induce apoptosis in cancer cells.
実験室実験の利点と制限
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has several advantages for lab experiments. It is a potent inhibitor of chloride channels and has been found to be effective in a wide range of studies. It is also relatively easy to synthesize in large quantities. However, Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has some limitations as well. It is a non-specific inhibitor of chloride channels, and its mechanism of action is not fully understood. It may also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-. One area of research is the development of more specific inhibitors of chloride channels. Another area of research is the study of the role of chloride channels in various physiological processes. Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been found to have several effects on cell migration and apoptosis, and further research is needed to understand the underlying mechanisms. Finally, Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has potential applications in the treatment of various diseases, and further research is needed to explore its therapeutic potential.
Conclusion:
In conclusion, Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- is a potent inhibitor of chloride channels that has been extensively used in scientific research. It has several advantages for lab experiments, but also has some limitations. Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been found to have several biochemical and physiological effects, and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- and to explore its therapeutic potential.
科学的研究の応用
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been extensively used in scientific research as a potent inhibitor of chloride channels. It has been found to be effective in inhibiting both voltage-gated and ligand-gated chloride channels. Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been used in studies related to cystic fibrosis, muscular dystrophy, and hypertension. It has also been used in studies related to the regulation of cell volume, apoptosis, and cell migration.
特性
IUPAC Name |
2-[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c19-11-15(12-20)17(10-18(22)14-4-2-1-3-5-14)13-6-8-16(9-7-13)21(23)24/h1-9,15,17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBZNGYQYYXIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70750181 | |
| Record name | [1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70750181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88783-75-9 | |
| Record name | [1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70750181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B1661151.png)
![3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one](/img/structure/B1661155.png)



![2-Naphthalenol, 1-[(2-chloro-5-methylphenyl)azo]-](/img/structure/B1661161.png)


![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1661164.png)

![1-(4'-Methyl-[1,1'-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid](/img/structure/B1661169.png)
![Benzamide, 4-[[4-(acetylamino)benzoyl]amino]-N-methyl-](/img/structure/B1661170.png)

